

Application Notes and Protocols for AT9283 in In Vivo Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AT9283 is a multi-targeted kinase inhibitor with potent activity against Aurora kinase A, Aurora kinase B, Janus kinase 2 (JAK2), and BCR-ABL kinase.[1] Its mechanism of action involves the disruption of mitotic progression, leading to cell cycle arrest and apoptosis, making it a compound of interest for cancer therapy.[2][3] Preclinical studies in various human tumor xenograft models have demonstrated the anti-tumor efficacy of AT9283, both as a monotherapy and in combination with other chemotherapeutic agents.[2][4] These application notes provide a detailed protocol for utilizing AT9283 in an in vivo xenograft model, including experimental design, data presentation, and visualization of key pathways and workflows.

Mechanism of Action

AT9283 exerts its anti-cancer effects by inhibiting key kinases involved in cell division and signaling pathways. Its primary targets are Aurora kinases A and B, which are essential for mitotic checkpoint control.[1] Inhibition of Aurora B leads to failed cytokinesis and the formation of polyploid cells, ultimately triggering apoptosis.[3] Additionally, AT9283 targets JAK2, a key component of the JAK/STAT signaling pathway, which is often dysregulated in myeloproliferative disorders.[5] The compound has also shown activity against the T315I mutant of BCR-ABL, a common mechanism of resistance to imatinib in Chronic Myeloid Leukemia (CML).[6]



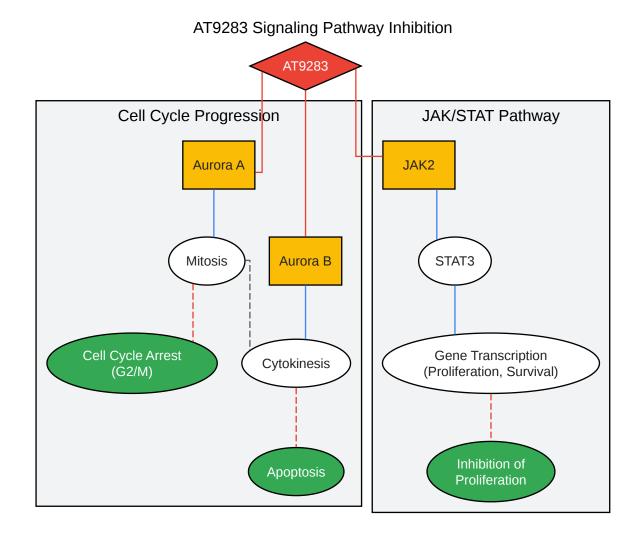
Data Presentation: In Vivo Efficacy of AT9283

The following table summarizes the quantitative data from various in vivo xenograft studies investigating the efficacy of **AT9283**.

Xenograft Model	Treatment Regimen (Dose, Route, Schedule)	Tumor Growth Inhibition (TGI) / Outcome	Reference
HCT116 (Colorectal)	15 mg/kg, IP	67% TGI	[7]
HCT116 (Colorectal)	20 mg/kg, IP	76% TGI	[7]
HCT116 (Colorectal)	10 mg/kg, IP, bid for 9 days	Significant tumor growth inhibition	[4]
Mantle Cell Lymphoma	15 mg/kg AT9283, IP	Modest anti-tumor activity	[2]
Mantle Cell Lymphoma	20 mg/kg AT9283, IP	Statistically significant tumor growth inhibition and enhanced survival	[2]
Mantle Cell Lymphoma	15 or 20 mg/kg AT9283 + 10 mg/kg Docetaxel, IP	Statistically significant tumor growth inhibition and enhanced survival	[2][3]

Signaling Pathway of AT9283 Inhibition



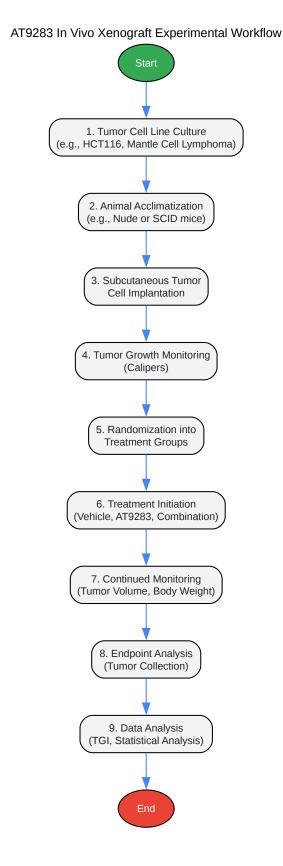


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Caption: AT9283 inhibits Aurora A/B and JAK2 signaling pathways.

Experimental Workflow for AT9283 In Vivo Xenograft Model





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Caption: Workflow for an AT9283 in vivo xenograft experiment.



Experimental ProtocolsCell Lines and Animal Models

- Cell Lines: Human colorectal carcinoma (HCT116) or mantle cell lymphoma (Granta-519)
 cell lines are commonly used. Cells should be cultured in their recommended media and conditions.
- Animal Models: Immunocompromised mice such as BALB/c nude or SCID mice (6-8 weeks old) are suitable for establishing xenografts. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

Tumor Implantation

- Harvest cultured tumor cells during their logarithmic growth phase.
- Resuspend the cells in sterile, serum-free medium or phosphate-buffered saline (PBS).
- Subcutaneously inject the cell suspension (e.g., 5×10^6 cells in 100 μ L) into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Preparation of AT9283 Formulation

- For Intraperitoneal (IP) Injection:
 - Prepare a stock solution of AT9283 in 100% Dimethyl Sulfoxide (DMSO).
 - For a final formulation, dilute the stock solution in a vehicle of 10% DMSO and 90% corn oil to the desired final concentration.[8]
 - Alternatively, a small amount of DMSO can be used to dissolve the drug, which is then diluted with saline to a final DMSO concentration of 5-10%.[9]
- For Intravenous (IV) Infusion:
 - Based on clinical trial protocols, lyophilized AT9283 can be reconstituted in 5% dextrose.
 [10] This can be adapted for preclinical studies.



Treatment Protocol

- Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, AT9283 monotherapy, combination therapy).
- Monotherapy Example (HCT116 Xenograft):
 - Administer AT9283 intraperitoneally at a dose of 15 or 20 mg/kg daily for the duration of the study.[7]
 - Alternatively, administer 10 mg/kg IP twice daily (bid) for 9 consecutive days.[4]
- Combination Therapy Example (Mantle Cell Lymphoma Xenograft):
 - Administer AT9283 at 15 or 20 mg/kg IP daily.
 - Administer Docetaxel at 10 mg/kg intravenously once a week.[2]
- The vehicle control group should receive the same volume of the vehicle used to formulate AT9283.
- Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
 Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor the body weight and general health of the animals throughout the study.

Pharmacodynamic Analysis

- Western Blot for Phospho-Histone H3 (pHH3):
 - At the end of the study, or at specified time points post-treatment, euthanize the mice and excise the tumors.
 - Homogenize the tumor tissue in lysis buffer and extract the proteins.
 - Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3.



- Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. A decrease in the pHH3 signal relative to total H3 indicates Aurora B kinase inhibition.
- Immunohistochemistry (IHC) for p53:
 - Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.[4]
 - Cut 4-5 μm sections and mount them on slides.
 - Deparaffinize and rehydrate the tissue sections.
 - Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
 - Block endogenous peroxidase activity and non-specific binding sites.
 - Incubate the sections with a primary antibody against p53.[4]
 - Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
 - Develop the signal using a suitable chromogen (e.g., DAB) and counterstain with hematoxylin.
 - Dehydrate, clear, and mount the slides. An increase in nuclear p53 staining can indicate a cellular response to DNA damage or cell cycle arrest.[4]

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Methodological & Application





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